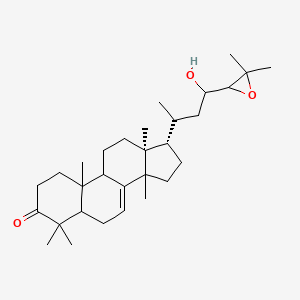
Niloticin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Niloticin, also known as this compound, is a useful research compound. Its molecular formula is C30H48O3 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
Niloticin has shown significant potential in modulating inflammatory responses. Research indicates that it binds to myeloid differentiation protein 2 (MD-2), a component of the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in mediating inflammatory reactions.
Key Findings:
- This compound treatment significantly reduced levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β in vitro when macrophages were stimulated with lipopolysaccharide (LPS) .
- It inhibited the LPS-TLR4/MD-2-NF-κB signaling pathway, suggesting its therapeutic potential in treating systemic inflammatory response syndrome (SIRS) .
Anti-Cancer Properties
This compound exhibits selective cytotoxicity against various cancer cell lines, particularly cervical cancer cells (HeLa).
Research Insights:
- The compound demonstrated an IC50 value of 11.64 μM against HeLa cells while showing minimal toxicity to normal epithelial cells .
- This compound induces apoptosis through both intrinsic and extrinsic pathways, activating key apoptotic proteins such as p53 and caspases .
- Molecular docking studies revealed strong binding affinities to apoptotic proteins, indicating its potential as an anti-cancer drug candidate .
Insecticidal Activity
This compound has been evaluated for its effectiveness against mosquito larvae, particularly Aedes aegypti.
Results:
- At a concentration of 2 ppm, this compound exhibited 100% larvicidal and pupicidal activity within 24 hours .
- The compound also demonstrated significant ovicidal activity and caused morphological deformities in larvae at sub-lethal concentrations .
Osteoclastogenesis Inhibition
Recent studies have highlighted this compound's role in inhibiting osteoclastogenesis, which is critical for bone health.
Mechanism:
- This compound binds to receptor activator of nuclear factor kappa-B (RANK), blocking RANKL-induced signaling pathways that promote osteoclast differentiation .
- This inhibition reduces the expression of essential regulatory factors involved in osteoclastogenesis, suggesting potential applications in treating bone-related disorders .
Summary Table of this compound Applications
Análisis De Reacciones Químicas
Binding Interactions of Niloticin
-
MD-2 Binding: this compound demonstrates a high affinity for binding to myeloid differentiation protein-2 (MD-2). In vitro studies using bio-layer interferometry showed that this compound could bind to MD-2 rapidly, forming stable bonds . The dissociation constant (KD) for this interaction was found to be 7.16×10−4, indicating a strong affinity .
-
Molecular Docking with MD-2: Molecular docking studies have revealed that this compound binds to the lipopolysaccharide (LPS)-binding pocket in MD-2 through hydrophobic interactions . The binding energy was calculated to be -10.0 kcal/mol, which is more favorable than the binding energy of the LPS antagonist eritoran to MD-2 (-7.9 kcal/mol) . Key residues involved in the interaction include ILE80, VAL135, TYR131, PHE151, ILE135, ILE32, ILE124, LEO54, PHE121, LEU61, ILE63, and VAL135 .
-
Protein Interactions in Apoptosis: this compound interacts with several proteins involved in apoptosis. Molecular docking studies show strong binding affinities with proteins such as p53, Fas receptor, Fas L, Bax, CDK2, BCL2, and TNF β . Docking scores ranged from -6.8 to -9.0 kcal/mol, indicating robust interactions .
Impact on Cell Signaling Pathways
-
LPS-TLR4/MD-2-NF-κB Pathway: this compound antagonizes the effects of LPS binding to the TLR4/MD-2 complex, which inhibits the LPS-TLR4/MD-2-NF-κB signaling pathway . This results in the reduced expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as nitric oxide (NO) .
-
Apoptotic Pathways: this compound induces apoptosis through both intrinsic and extrinsic pathways . It upregulates upstream regulatory molecules such as CD40 and TNF, facilitating the activation of caspase 8 . Additionally, this compound-induced p53 activation augments the expression of proapoptotic proteins Bax and Bcl-2 and downregulates IAPs, leading to the release of cytochrome C and subsequent activation of caspase 9 .
Chemical Reactions and Mechanisms
-
Anti-inflammatory Action: this compound's anti-inflammatory activity is mediated through its interaction with MD-2, which blocks the binding of LPS and inhibits the activation of the NF-κB signaling pathway . This leads to a reduction in the production of pro-inflammatory mediators .
-
Apoptosis Induction: this compound induces apoptosis in cancer cells through multiple mechanisms . These include the activation of caspases, the modulation of pro- and anti-apoptotic proteins, and the induction of DNA fragmentation .
Data Table: this compound Interactions and Effects
Propiedades
Fórmula molecular |
C30H48O3 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
(13S,17S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18?,19-,20?,22?,23?,25?,28?,29-,30?/m0/s1 |
Clave InChI |
GKQMMZUXYRXFOH-YFCDWSCRSA-N |
SMILES isomérico |
CC(CC(C1C(O1)(C)C)O)[C@@H]2CCC3([C@]2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
SMILES canónico |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |
Sinónimos |
niloticin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















